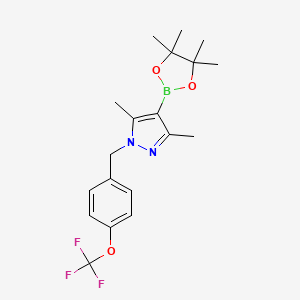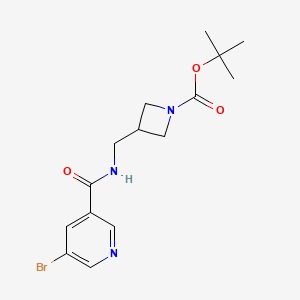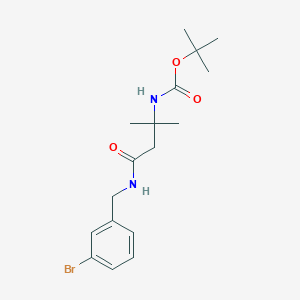
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a piperidine ring, and a brominated nicotinamide moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Bromination of Nicotinamide: The bromination of nicotinamide is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reactions: The final step involves coupling the brominated nicotinamide with the piperidine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound
Analyse Chemischer Reaktionen
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the nicotinamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the nicotinamide moiety, using reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting nicotinic acetylcholine receptors and other neurological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of brominated nicotinamide derivatives on cellular processes and enzyme activities
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The brominated nicotinamide moiety is believed to play a crucial role in binding to these receptors, modulating their activity and influencing neurotransmission pathways. Additionally, the piperidine ring may contribute to the compound’s overall binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound lacks the nicotinamide moiety but shares the piperidine and tert-butyl ester groups.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound features a bromophenyl group instead of the bromonicotinamide moiety, leading to different biological activities and applications
The uniqueness of this compound lies in its combination of a brominated nicotinamide moiety with a piperidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl 4-[[(5-bromopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-6-4-12(5-7-21)9-20-15(22)13-8-14(18)11-19-10-13/h8,10-12H,4-7,9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGJLSLJJSEBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














